molecular formula C16H24O3 B3135608 Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate CAS No. 40200-35-9

Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate

Cat. No.: B3135608
CAS No.: 40200-35-9
M. Wt: 264.36 g/mol
InChI Key: NRKOSGXDEITTQE-UHFFFAOYSA-N
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Description

Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyl group attached to a phenyl ring, which is further connected to an ethyl propanoate moiety

Scientific Research Applications

Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate typically involves the esterification of 3-(3-tert-butyl)-4-hydroxy-5-methylphenylpropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 3-(3-tert-butyl)-4-oxo-5-methylphenylpropanoate.

    Reduction: Formation of ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis to release the active phenolic compound, which can then exert its biological effects through various pathways, including antioxidant and anti-inflammatory mechanisms .

Comparison with Similar Compounds

Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-6-19-14(17)8-7-12-9-11(2)15(18)13(10-12)16(3,4)5/h9-10,18H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKOSGXDEITTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C(=C1)C)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176091
Record name Ethyl 3-(1,1-dimethylethyl)-4-hydroxy-5-methylbenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40200-35-9
Record name Ethyl 3-(1,1-dimethylethyl)-4-hydroxy-5-methylbenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40200-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(1,1-dimethylethyl)-4-hydroxy-5-methylbenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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